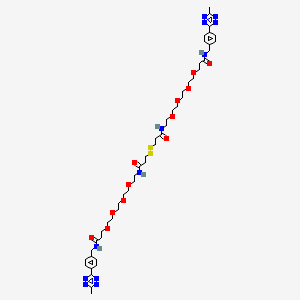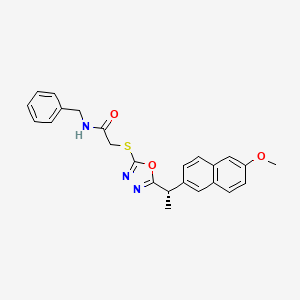
NH2-PEG4-hydrazone-DBCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NH2-PEG4-hydrazone-DBCO is a compound used primarily as a linker in the synthesis of antibody-drug conjugates (ADCs). It is a cleavable linker containing a four-unit polyethylene glycol (PEG) chain, a hydrazone group, and a dibenzylcyclooctyne (DBCO) group. This compound is utilized in click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, where it reacts with molecules containing azide groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NH2-PEG4-hydrazone-DBCO involves multiple steps:
Hydrazone Formation: The hydrazone group is formed by reacting hydrazine with an aldehyde or ketone.
DBCO Attachment: The DBCO group is attached to the PEGylated hydrazone through a nucleophilic substitution reaction.
Typical reaction conditions include:
- Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
- Catalysts like triethylamine or other bases.
- Reaction temperatures ranging from room temperature to slightly elevated temperatures (e.g., 40-60°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Bulk synthesis of PEGylated hydrazone intermediates.
- Large-scale nucleophilic substitution reactions to attach the DBCO group.
- Purification steps such as crystallization or chromatography to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
NH2-PEG4-hydrazone-DBCO undergoes several types of chemical reactions:
Click Chemistry Reactions: Specifically, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.
Cleavage Reactions: The hydrazone linkage can be cleaved under acidic conditions, releasing the PEG chain and the DBCO group.
Common Reagents and Conditions
Azide-containing molecules: For SPAAC reactions.
Acidic conditions: For cleavage reactions, typically using acids like hydrochloric acid or acetic acid.
Major Products Formed
SPAAC Reactions: The major product is a stable triazole linkage between the DBCO group and the azide-containing molecule.
Cleavage Reactions: The products are the free PEG chain and the DBCO group
Aplicaciones Científicas De Investigación
NH2-PEG4-hydrazone-DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and nanotechnology applications
Mecanismo De Acción
The mechanism of action of NH2-PEG4-hydrazone-DBCO involves:
Click Chemistry: The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, forming a stable triazole linkage.
Cleavage: The hydrazone linkage is cleavable under acidic conditions, allowing for controlled release of the attached molecules.
Molecular Targets and Pathways
Molecular Targets: Azide-containing molecules in SPAAC reactions.
Pathways: The SPAAC reaction pathway and the acid-catalyzed cleavage pathway
Comparación Con Compuestos Similares
NH2-PEG4-hydrazone-DBCO is unique due to its combination of a cleavable hydrazone linkage and a DBCO group for click chemistry. Similar compounds include:
NH2-PEG4-hydrazone: Lacks the DBCO group, used for different types of bioconjugation.
DBCO-PEG4-hydrazone: Similar structure but may have different PEG chain lengths or linkages.
Azide-PEG4-hydrazone: Contains an azide group instead of DBCO, used in different click chemistry reactions
Propiedades
Fórmula molecular |
C37H43N5O7 |
|---|---|
Peso molecular |
669.8 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-4-[(Z)-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]hydrazinylidene]methyl]benzamide |
InChI |
InChI=1S/C37H43N5O7/c38-17-19-46-21-23-48-25-26-49-24-22-47-20-18-39-37(45)32-11-9-29(10-12-32)27-40-41-35(43)15-16-36(44)42-28-33-7-2-1-5-30(33)13-14-31-6-3-4-8-34(31)42/h1-12,27H,15-26,28,38H2,(H,39,45)(H,41,43)/b40-27- |
Clave InChI |
QCDJHCLVLALEEO-DPVRLLIJSA-N |
SMILES isomérico |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)N/N=C\C4=CC=C(C=C4)C(=O)NCCOCCOCCOCCOCCN |
SMILES canónico |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NN=CC4=CC=C(C=C4)C(=O)NCCOCCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)











